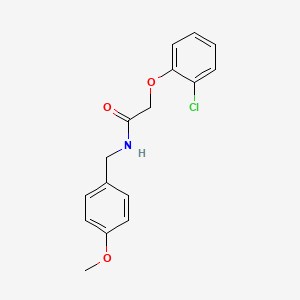
2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the bodybuilding community due to its ability to enhance endurance and performance. In
Mecanismo De Acción
2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a key role in lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn leads to improved endurance and energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide have been extensively studied in animal models. It has been shown to increase endurance and reduce fatigue by enhancing the oxidative capacity of skeletal muscle. It has also been shown to improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in lipogenesis. In addition, it has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide in lab experiments is its ability to enhance endurance and performance in animal models. This makes it a useful tool for studying the effects of exercise and physical activity on various physiological processes. However, one of the limitations of using 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide is its potential for off-target effects. It is important to carefully consider the dose and duration of treatment to ensure that the results are specific to the intended target.
Direcciones Futuras
There are several future directions for the study of 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential use in the treatment of muscle wasting disorders such as sarcopenia. In addition, further studies are needed to explore the long-term safety and efficacy of 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide in humans.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide involves the reaction of 2-chlorophenol with chloroacetyl chloride in the presence of a base to form 2-chloroacetophenone. This intermediate is then reacted with 4-methoxybenzylamine to form the final product. The synthesis of 2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-(4-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and enhance endurance in animal models. In addition, it has been investigated for its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-13-8-6-12(7-9-13)10-18-16(19)11-21-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDBDNAVYTVVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)
![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)
![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)



![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)
![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)